Wilms tumor protein (337-347) Wilms tumor protein (337-347) Wilms tumor protein
Brand Name: Vulcanchem
CAS No.:
VCID: VC3659265
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Wilms tumor protein (337-347)

CAS No.:

Cat. No.: VC3659265

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Wilms tumor protein (337-347) -

Specification

Introduction

Structure and Sequence Analysis

The Wilms tumor protein (337-347) peptide consists of the 11-amino acid sequence LSHLQMHSRKH. This peptide fragment is part of a longer, naturally processed 16-mer peptide (WT1 332-347: KRYFKLSHLQMHSRKH) . The peptide's structure enables it to bind to several HLA class II molecules, making it a promiscuous helper epitope with broad therapeutic applicability.

Structural analysis reveals that the peptide contains:

  • Two histidine residues (H) that can participate in interactions with MHC molecules

  • A lysine residue (K) that contributes to its immunogenicity

  • Several hydrophobic residues that facilitate binding to HLA class II molecules

This specific amino acid composition contributes to the peptide's ability to effectively interact with antigen-presenting cells and stimulate immune responses. The sequence is highly conserved across species, indicating its functional importance within the WT1 protein .

Immunological Properties

Wilms tumor protein (337-347) demonstrates remarkable immunological properties that make it particularly valuable for immunotherapy applications. Research has established that this peptide can induce WT1-specific CD4+ T cell responses restricted by multiple HLA class II molecules, including HLA-DP5 . This characteristic is significant as it allows the peptide to be recognized by a broader range of immune systems, increasing its therapeutic potential across diverse patient populations.

The CD4+ T cells stimulated by this peptide exhibit a Th1-type cytokine profile, characterized by:

  • High production of interferon-gamma (IFN-γ)

  • Low or undetectable levels of interleukin-4 (IL-4) and interleukin-10 (IL-10)

This Th1-biased response is particularly desirable for anti-tumor immunity, as it promotes cell-mediated immune responses capable of destroying cancer cells. Furthermore, the WT1(337-347)-specific CD4+ T cells demonstrate direct cytotoxic activity against WT1-expressing tumor cells, a function traditionally associated with CD8+ T cells .

Role in Cancer Immunotherapy

The Wilms tumor protein (337-347) peptide has emerged as a significant component in cancer immunotherapy strategies. Its importance stems from several key characteristics:

Target Specificity

The peptide targets WT1, which is overexpressed in numerous malignancies including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), myelodysplastic syndrome (MDS), and various solid tumors . Importantly, normal tissues express minimal levels of WT1, providing a high degree of specificity for cancer cells .

CD4+ T Cell Activation

Unlike many cancer immunotherapy approaches that focus exclusively on CD8+ cytotoxic T lymphocytes (CTLs), the WT1(337-347) peptide activates CD4+ helper T cells, which play crucial roles in:

  • Sustaining CD8+ T cell responses

  • Enhancing antigen presentation

  • Recruiting additional immune cells to tumor sites

  • Directly killing tumor cells through cytotoxic mechanisms

Direct Cytotoxic Activity

A groundbreaking discovery was that CD4+ T cells specific for WT1(337-347) can directly recognize and lyse leukemia cells in an HLA class II-restricted manner. This direct cytotoxic activity represents an additional mechanism for tumor cell elimination beyond the traditional helper functions of CD4+ T cells .

Clinical Applications and Trials

The therapeutic potential of Wilms tumor protein (337-347) has been evaluated in several clinical settings, primarily as a component of cancer vaccines.

Phase I Clinical Trials

A notable phase I clinical trial utilized a cocktail vaccine containing WT1 HLA class I peptide and a WT1 HLA class II peptide (WT1 332-347, which encompasses the 337-347 sequence) for patients with recurrent malignant gliomas . The trial enrolled 14 HLA-A*24:02-positive patients with recurrent malignant glioma and administered the vaccine using an alternating schedule of:

  • Week 1: 3 mg of WT1 HLA-A*24:02-restricted peptide plus WT1 HLA class II peptide

  • Week 2: 3 mg of WT1 HLA-A*24:02-restricted peptide alone

The trial tested three different doses of the WT1 HLA class II peptide (0.75, 1.5, and 3.0 mg) to assess safety and determine optimal dosing .

Clinical Outcomes

The clinical outcomes from the phase I trial in glioma patients showed:

These results, while preliminary, suggest potential clinical benefit in a difficult-to-treat patient population with limited therapeutic options.

Mechanisms of Action

The Wilms tumor protein (337-347) peptide operates through several distinct mechanisms to generate anti-tumor effects:

Natural Processing and Presentation

Research has confirmed that WT1(337-347) is naturally processed and presented by antigen-presenting cells. Dendritic cells can take up apoptotic WT1-expressing tumor cells and present the WT1 peptide on their surface in association with HLA class II molecules . This natural processing pathway ensures that the immune response generated through vaccination mirrors the physiological presentation of tumor antigens.

Helper Function Enhancement

Beyond direct cytotoxicity, WT1(337-347)-specific CD4+ T cells enhance anti-tumor immunity by:

  • Providing help for the priming and maintenance of WT1-specific CD8+ cytotoxic T lymphocytes

  • Guiding CD8+ T cells to tumor sites

  • Producing Th1 cytokines that create a favorable environment for anti-tumor immune responses

Comparison with Other WT1 Peptides

Several WT1-derived peptides have been identified and studied for their immunotherapeutic potential. The table below compares WT1(337-347) with other key WT1 peptides:

PeptideSequenceHLA RestrictionTarget Cell TypeKey Features
WT1(337-347)LSHLQMHSRKHHLA-DP5CD4+ T cellsDirect cytotoxic activity against leukemia cells, Th1 cytokine profile
WT1(332-347)KRYFKLSHLQMHSRKHHLA-DRB10405, -DRB11501, -DRB11502, -DPB10901CD4+ T cellsPromiscuous helper epitope, naturally processed, Th1 cytokine profile
WT1(235-243)CMTWNQMNLHLA-A*24:02CD8+ T cellsModified version (CYTWNQMNL) shows enhanced binding and CTL activity
WT1(126-134)RMFPNAPYLHLA-A*02:01CD8+ T cellsOne of the first identified WT1 CTL epitopes

This comparison highlights the unique properties of WT1(337-347) as a CD4+ T cell epitope with direct cytotoxic capacity, complementing the more traditional CD8+ T cell epitopes used in cancer immunotherapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator